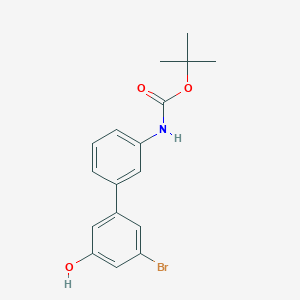
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-HTP-3-TFP) is a synthetic compound that has recently gained attention for its potential applications in scientific research. 5-HTP-3-TFP is a derivative of 5-hydroxytryptophan (5-HTP), an amino acid found naturally in foods such as turkey, bananas, and potatoes. 5-HTP-3-TFP has been studied for its potential to act as a neurotransmitter, modulate serotonin levels, and act as an antidepressant.
Applications De Recherche Scientifique
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in scientific research. It has been studied for its ability to act as a neurotransmitter, modulate serotonin levels, and act as an antidepressant. It has also been studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to be used as a tool in the development of new drugs, as well as in the study of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% acts as a serotonin precursor, increasing the availability of serotonin in the brain. It is also believed that 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may act as an agonist of certain serotonin receptors, which may explain its potential antidepressant effects.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. It has also been studied for its potential to reduce anxiety and depression, and to improve sleep. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to act as an appetite suppressant and to reduce cravings for certain foods.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is relatively stable, making it suitable for long-term storage. The main limitation of using 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its potential to cause side effects, such as nausea and headaches, when used in high doses.
Orientations Futures
In the future, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to improve cognitive function, reduce stress, and enhance mood. Furthermore, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to act as a tool in the development of new drugs, as well as in the study of neurological disorders. Finally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to be used as an alternative to traditional antidepressants.
Méthodes De Synthèse
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is synthesized through a multi-step reaction involving the reaction of 5-HTP with trifluoromethanesulfonic anhydride (TFSA) in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by extraction and recrystallization.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-5-8(6-10(17)7-9)11-3-1-2-4-12(11)18/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWITCVKJANBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686505 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-22-4 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)









